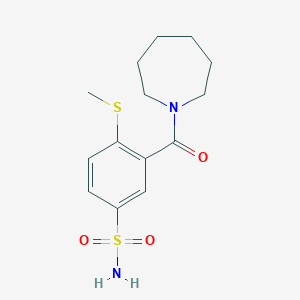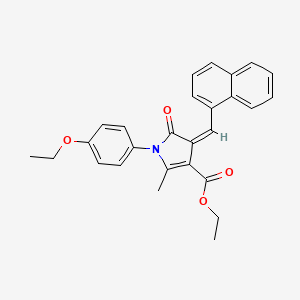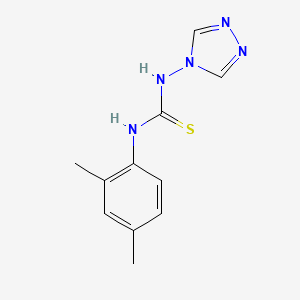![molecular formula C19H18N2O4S B4820130 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide](/img/structure/B4820130.png)
1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-Acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide, also known as OTAVA-BB 1203856, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thieno[3,4-c]chromene derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide is not fully understood. However, it has been reported that thieno[3,4-c]chromene derivatives can interact with various targets in the cell, such as enzymes, receptors, and ion channels. For example, some thieno[3,4-c]chromene derivatives have been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Others have been reported to interact with the GABA-A receptor, a ligand-gated ion channel that mediates the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide are not well characterized. However, some thieno[3,4-c]chromene derivatives have been found to possess cytotoxic, anti-inflammatory, and antiviral activities. For example, a study reported that a thieno[3,4-c]chromene derivative inhibited the replication of HIV-1 in vitro by targeting the viral integrase enzyme. Another study showed that a thieno[3,4-c]chromene derivative exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide in lab experiments is its potential biological activity. Thieno[3,4-c]chromene derivatives have been found to possess various biological activities, which make them attractive candidates for scientific research. Another advantage is that the synthesis method for this compound has been reported in the literature, which makes it readily available for researchers.
One of the limitations of using 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide in lab experiments is the lack of information on its toxicity and pharmacokinetics. Therefore, it is important to conduct toxicity and pharmacokinetic studies before using this compound in further experiments.
Orientations Futures
There are several future directions for the research on 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide. One of the directions is to evaluate its potential as a lead compound for the development of new drugs. Thieno[3,4-c]chromene derivatives have been found to possess various biological activities, which make them attractive candidates for drug discovery. Therefore, 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide can be evaluated for its potential in this area.
Another direction is to investigate its mechanism of action. Thieno[3,4-c]chromene derivatives can interact with various targets in the cell, and the elucidation of their mechanism of action can provide insights into their biological activity.
Finally, future studies can focus on the evaluation of the toxicity and pharmacokinetics of 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide. This information is important for the safe use of this compound in further experiments.
Applications De Recherche Scientifique
1-Acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide has been found to possess various biological activities, which make it a potential candidate for scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Thieno[3,4-c]chromene derivatives have been reported to possess anticancer, anti-inflammatory, antiviral, and antifungal activities, among others. Therefore, 1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide can be evaluated for its potential in these areas.
Propriétés
IUPAC Name |
1-acetyl-N-(4-oxothieno[3,4-c]chromen-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11(22)21-8-6-12(7-9-21)17(23)20-18-16-14(10-26-18)13-4-2-3-5-15(13)25-19(16)24/h2-5,10,12H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIHYQDTWZRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4820053.png)
![N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4820065.png)
![methyl 5-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4820068.png)
![7-methoxy-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B4820076.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B4820082.png)

![2-(5-bromo-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4820106.png)
![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)


![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)

![N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4820140.png)
![N-[(allylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4820142.png)